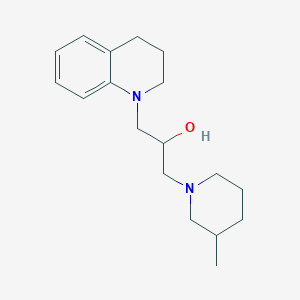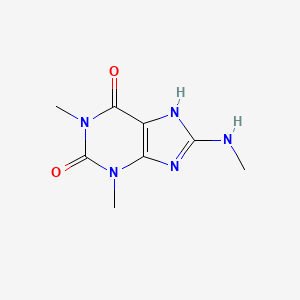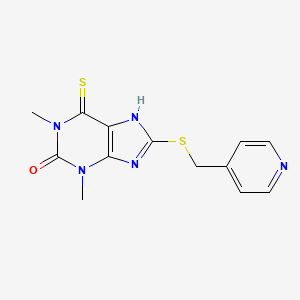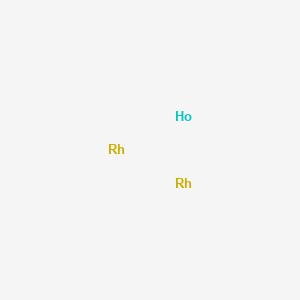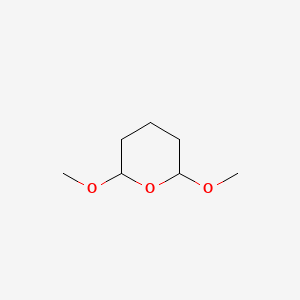
2,6-Dimethoxytetrahydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxytetrahydropyran is an organic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.1843 g/mol It is a derivative of tetrahydropyran, featuring methoxy groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxytetrahydropyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the oxy-Michael cyclization of α,β-unsaturated carbonyl compounds . This reaction can be catalyzed by trifluoroacetic acid to yield the 2,6-cis isomer or by TBAF (tetra-n-butylammonium fluoride) to yield the 2,6-trans isomer .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, ensuring higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethoxytetrahydropyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,6-Dimethoxytetrahydropyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxytetrahydropyran involves its interaction with various molecular targets and pathways. For instance, in the oxy-Michael cyclization, the compound undergoes a stereodivergent reaction mediated by specific catalysts, leading to the formation of either 2,6-cis or 2,6-trans isomers . The presence of functional groups such as hydroxyl or methoxy groups can influence the reaction pathway and the resulting products.
Comparaison Avec Des Composés Similaires
2,6-Dihydroxytetrahydropyran: Similar in structure but with hydroxyl groups instead of methoxy groups.
2,6-Dimethoxypyridine: A related compound with a pyridine ring instead of a tetrahydropyran ring.
Uniqueness: 2,6-Dimethoxytetrahydropyran is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo stereodivergent reactions and form distinct isomers under different conditions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
6581-57-3 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
2,6-dimethoxyoxane |
InChI |
InChI=1S/C7H14O3/c1-8-6-4-3-5-7(9-2)10-6/h6-7H,3-5H2,1-2H3 |
Clé InChI |
DNLONCVMTWHJOV-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCC(O1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
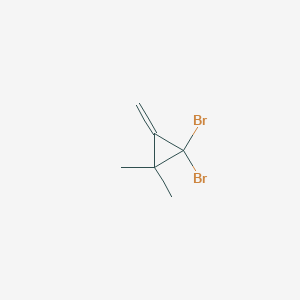
![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)


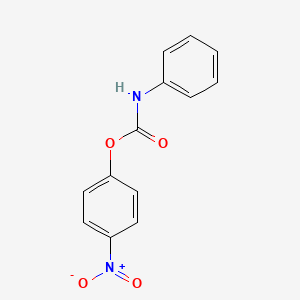

![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)

![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)
